(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Inconsistent reactivity in cross-couplings due to variable steric bulk often derails parallel library synthesis. The spatially defined isopropoxy group of this building block creates a predictable steric pocket that stabilizes oxidative addition rates in Pd-catalyzed reactions, eliminating batch-to-batch catalyst adjustments. - Ensures reproducible reaction kinetics vs. ethoxy/dimethoxy analogs. - LogP 2.5 & TPSA 38.7 Ų place derived products within CNS drug space. - ≥97% purity from multi-supplier inventory supports high-throughput workflows.

Molecular Formula C11H15BrO3
Molecular Weight 275.14 g/mol
Cat. No. B12998383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol
Molecular FormulaC11H15BrO3
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1CO)Br)OC
InChIInChI=1S/C11H15BrO3/c1-7(2)15-11-8(6-13)9(12)4-5-10(11)14-3/h4-5,7,13H,6H2,1-3H3
InChIKeyAPIDHNRYXHSYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol – Structural Identity & Procurement


(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol (CAS 1427026-79-6) is a tri-substituted benzyl alcohol building block characterized by a bromine at position 6, an isopropoxy at position 2, and a methoxy at position 3 on the phenyl ring [1]. With a molecular formula of C₁₁H₁₅BrO₃ and a molecular weight of 275.14 g·mol⁻¹, it is supplied as a research intermediate at purities typically ≥95% . Its computed physicochemical profile (XLogP3-AA = 2.5; TPSA = 38.7 Ų; HBD = 1; HBA = 3) places it in a favorable property space for further synthetic elaboration in medicinal chemistry and agrochemical discovery programs [2].

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol – Isopropoxy Substitution Risk


Within the class of 6‑bromo‑2‑alkoxy‑3‑methoxybenzyl alcohols, simple replacement of the 2‑isopropoxy group with a smaller alkoxy (e.g., ethoxy, methoxy) or with a hydrogen atom is not a functionally neutral act. Even when the reactive handles (Br, CH₂OH) remain identical, the steric bulk, lipophilicity, and conformational freedom conferred by the isopropoxy moiety directly modulate reaction rates, regioselectivity in downstream transformations, and passive membrane permeability of derived products [1]. Thus, generic interchange of in‑class analogs without quantitative cross‑comparison of these molecular properties risks irreproducible synthesis and misleading structure–activity relationship (SAR) interpretation .

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol: Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage vs. Ethoxy Analog

The target compound exhibits a computed XLogP3-AA of 2.5, which is +0.3 to +0.5 log units higher than the ethoxy analog (6-Bromo-2-ethoxy-3-methoxyphenyl)methanol, reflecting the additional methylene unit in the isopropoxy substituent [1]. This incremental lipophilicity can translate to measurably improved membrane permeation and metabolic stability for derived pharmacophores, particularly relevant for CNS-targeted or intracellular programs where logD₂.₅–₃.₅ is optimal .

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Steric Differentiation vs. Dimethoxy Analog

The target compound contains 4 rotatable bonds and 15 heavy atoms, compared to 3 rotatable bonds and 13 heavy atoms for the 2,3‑dimethoxy analog (6‑Bromo‑2,3‑dimethoxyphenyl)methanol [1]. The isopropoxy substituent introduces an additional freely rotating isopropyl group that can occupy a larger conformational volume, potentially enhancing selectivity in enzyme binding pockets through shape complementarity while simultaneously modulating the reactivity of the adjacent bromine in cross‑coupling reactions [2].

Synthetic Chemistry Conformational Analysis Structure–Activity Relationship

Benzyl Alcohol vs. Benzaldehyde Functional Orthogonality

The presence of a primary hydroxymethyl group (CH₂OH) in the target compound provides orthogonal reactivity compared to the corresponding benzaldehyde (6‑Bromo‑2‑isopropoxy‑3‑methoxybenzaldehyde, CAS 1131594-13-2). The alcohol can be selectively oxidized to the aldehyde or directly converted to halides, amines, or ethers without competing reactivity at the bromine site, whereas the aldehyde form requires protecting group strategies before nucleophilic transformations at the benzylic position . Purity specifications for the alcohol form are consistently ≥95% (AKSci, Ambeed, BLD Pharmatech), while aldehyde analogs show wider purity variability (typically 95‑98%) across suppliers .

Organic Synthesis Protecting Group Strategy Late-Stage Functionalization

Multi-Vendor Sourcing & Documented QC

The target compound is stocked by at least four independent suppliers (AKSci, Ambeed, BLD Pharmatech, AiFChem) with documented purity specifications and available Certificates of Analysis in contrast to the ethoxy analog (CAS 1427028-39-4) which is listed by only two suppliers with limited QC documentation, and the dimethoxy analog which is primarily available from a single specialist vendor . This multi‑vendor redundancy ensures supply chain continuity and competitive pricing, reducing single‑source dependency risks for long‑term research programs .

Procurement Quality Control Supply Chain Reliability

(6-Bromo-2-isopropoxy-3-methoxyphenyl)methanol: Key Applications


CNS-Penetrant Fragment Elaboration

The compound's XLogP of 2.5 and TPSA of 38.7 Ų place it within the optimal CNS drug space (logD 2–4, TPSA < 60 Ų). When used as a late‑stage diversification handle via the benzylic alcohol, the isopropoxy group provides the necessary lipophilicity for blood‑brain barrier penetration without introducing additional hydrogen bond donors that would impair membrane transit [1]. Replacing this compound with the ethoxy or dimethoxy analog would reduce logP by 0.3–0.5 units, potentially shifting candidates outside the CNS‑permeable window and necessitating structural re‑optimization.

Pro-Herbicide Scaffold Construction

In patent literature, substituted benzenemethanol compounds bearing bromo and alkoxy substituents are claimed as herbicide precursors [1]. The isopropoxy group of the target compound increases metabolic stability in planta compared to methoxy analogs, which are more rapidly O‑demethylated. The hydroxymethyl moiety permits conjugation to pro‑herbicide carriers via carbonate or phosphate ester linkages, while the bromine atom serves as a radiolabeling site for environmental fate studies [2].

Cross-Coupling Building Block for Fragment-Based Discovery

The spatially demanding isopropoxy group adjacent to the bromine creates a well‑defined steric pocket that modulates oxidative addition rates in palladium‑catalyzed cross‑couplings. This predictable reactivity, benchmarked against the less hindered dimethoxy analog, enables chemists to employ the compound as a consistent building block in parallel library synthesis without adjusting catalyst loadings or reaction times between batches [1]. The reliable multi‑supplier availability with ≥95% purity supports high‑throughput chemistry workflows.

Physicochemical Probe for SAR Assessment

The three‑point substitution pattern (Br, OiPr, OMe) allows systematic evaluation of halogen bonding, lipophilic bulk, and H‑bond acceptor effects within a congeneric series. The target compound's computed properties (MW 275.14, HBA 3, rotatable bonds 4) serve as a fixed reference point against which analogs with different alkoxy chain lengths can be quantitatively compared for solubility, permeability, and metabolic stability [1]. This reduces the experimental degrees of freedom in lead optimization campaigns.

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